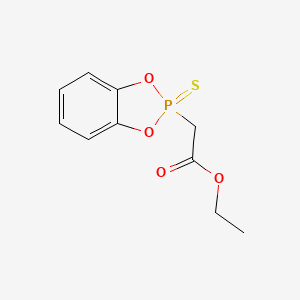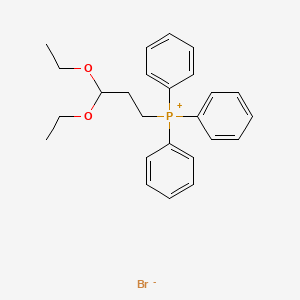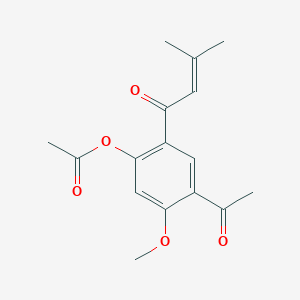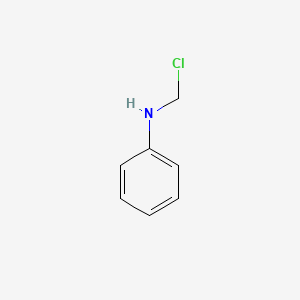
1,1,1-Tris(methylsulfanyl)propane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Tris(methylsulfanyl)propane is an organic compound with the molecular formula C6H14S3 It is characterized by the presence of three methylsulfanyl groups attached to a central propane backbone
準備方法
The synthesis of 1,1,1-Tris(methylsulfanyl)propane typically involves the reaction of propane-1,1,1-triol with methylthiol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the efficient formation of the desired product. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
化学反応の分析
1,1,1-Tris(methylsulfanyl)propane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert sulfoxides and sulfones back to the corresponding sulfides. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The methylsulfanyl groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles. Typical reagents include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while further oxidation can produce sulfones.
科学的研究の応用
1,1,1-Tris(methylsulfanyl)propane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound’s ability to undergo oxidation and reduction reactions makes it useful in studying redox processes in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting oxidative stress-related diseases.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties can enhance performance and stability.
作用機序
The mechanism by which 1,1,1-Tris(methylsulfanyl)propane exerts its effects involves its ability to participate in redox reactions. The methylsulfanyl groups can be oxidized to sulfoxides and sulfones, which can then interact with various molecular targets. These interactions can modulate the activity of enzymes and other proteins involved in redox signaling pathways.
類似化合物との比較
1,1,1-Tris(methylsulfanyl)propane can be compared to other similar compounds, such as:
1,1,1-Tris(hydroxymethyl)propane: This compound has hydroxyl groups instead of methylsulfanyl groups. It is commonly used as a precursor in the synthesis of polyols and resins.
1,1,1-Tris(ethylsulfanyl)propane: Similar to this compound, but with ethylsulfanyl groups. It exhibits different reactivity and physical properties due to the longer alkyl chains.
特性
CAS番号 |
83994-43-8 |
|---|---|
分子式 |
C6H14S3 |
分子量 |
182.4 g/mol |
IUPAC名 |
1,1,1-tris(methylsulfanyl)propane |
InChI |
InChI=1S/C6H14S3/c1-5-6(7-2,8-3)9-4/h5H2,1-4H3 |
InChIキー |
GKSOUUBDROVGHK-UHFFFAOYSA-N |
正規SMILES |
CCC(SC)(SC)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[3-(4-Chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14404063.png)


![1-[4-(Azetidin-1-yl)but-2-ynyl]pyrrolidin-2-one;oxalic acid](/img/structure/B14404078.png)





![(NE)-N-[(5-chloro-[1,3]oxazolo[4,5-h]quinolin-2-yl)methylidene]hydroxylamine](/img/structure/B14404116.png)


